N-(6-Methylquinolin-8-yl)but-2-ynamide
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Overview
Description
N-(6-Methylquinolin-8-yl)but-2-ynamide: is a chemical compound that belongs to the class of ynamides. Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making ynamides valuable in various chemical transformations and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methylquinolin-8-yl)but-2-ynamide typically involves the copper(I)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform. This reaction proceeds at 110°C in the presence of di-tert-butyl peroxide as an oxidant . The copper(II) catalyst coordinates with the nitrogen anion to form an intermediate, which undergoes further transformations to yield the desired ynamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable copper-mediated synthesis techniques. These methods are efficient and avoid the use of sensitive and expensive metals, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(6-Methylquinolin-8-yl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various reduced derivatives.
Substitution: The ynamide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(6-Methylquinolin-8-yl)but-2-ynamide has several scientific research applications, including:
Chemistry: It is used as a coupling reagent in organic synthesis, facilitating the formation of amides and peptides.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of N-(6-Methylquinolin-8-yl)but-2-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations. The compound can act as a precursor to various reactive intermediates, such as keteniminium ions and carbenes . These intermediates participate in diverse reactions, including nucleophilic additions and cycloadditions, leading to the formation of complex products .
Comparison with Similar Compounds
- N-(Quinolin-8-yl)but-2-ynamide
- N-(6-Methylquinolin-8-yl)but-3-ynamide
- N-(6-Methylquinolin-8-yl)but-2-enamide
Uniqueness: N-(6-Methylquinolin-8-yl)but-2-ynamide stands out due to its specific substitution pattern on the quinoline ring and the presence of a triple bond. This unique structure imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
N-(6-methylquinolin-8-yl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-3-5-13(17)16-12-9-10(2)8-11-6-4-7-15-14(11)12/h4,6-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINGDHNPPRKJGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC(=CC2=C1N=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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